BenchChemオンラインストアへようこそ!

Naltrexone 3-acetate

Transdermal drug delivery Prodrug pharmacokinetics Opioid antagonist formulation

Naltrexone 3-acetate (3-O-acetylnaltrexone; C22H25NO5; MW 383.44 g/mol) is a synthetic 3-O-acetyl ester prodrug of the μ-opioid receptor antagonist naltrexone. Selective acetylation at the phenolic 3-hydroxyl group of naltrexone with acetic anhydride yields this monoester, which is structurally distinct from the 14-acetate regioisomer and the 3,14-diacetate derivative.

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
CAS No. 111129-14-7
Cat. No. B13451629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltrexone 3-acetate
CAS111129-14-7
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1
InChIInChI=1S/C22H25NO5/c1-12(24)27-16-5-4-14-10-17-22(26)7-6-15(25)20-21(22,18(14)19(16)28-20)8-9-23(17)11-13-2-3-13/h4-5,13,17,20,26H,2-3,6-11H2,1H3/t17-,20+,21+,22-/m1/s1
InChIKeyJLTNSYNVGULOOS-KDXIVRHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naltrexone 3-Acetate (CAS 111129-14-7): Product-Specific Evidence Guide for Scientific Procurement and Formulation Selection


Naltrexone 3-acetate (3-O-acetylnaltrexone; C22H25NO5; MW 383.44 g/mol) is a synthetic 3-O-acetyl ester prodrug of the μ-opioid receptor antagonist naltrexone [1]. Selective acetylation at the phenolic 3-hydroxyl group of naltrexone with acetic anhydride yields this monoester, which is structurally distinct from the 14-acetate regioisomer and the 3,14-diacetate derivative [2]. The compound serves dual roles: as a lipophilic prodrug that significantly enhances transdermal naltrexone delivery compared to the parent drug, and as a regioselectively protected synthetic intermediate enabling sequential 14-position derivatization for covalent coupling to biodegradable polymeric carriers [3][4].

Why Naltrexone 3-Acetate Cannot Be Replaced by Unmodified Naltrexone or Alternative Naltrexone Esters in Transdermal and Polymeric Prodrug Applications


Although naltrexone (NTX) and its various O-acyl ester derivatives share a common morphinan pharmacophore, their physicochemical, biopharmaceutical, and synthetic properties diverge substantially. Naltrexone 3-acetate (ACE-NTX) delivers a 6.0-fold higher steady-state plasma concentration of NTX compared to unmodified NTX base in an in vivo transdermal guinea pig model, and it outperforms both the 3-O-propionate (PROP-NTX, 1.6-fold) and 3-O-hexanoate (HEX-NTX, 3.0-fold) congeners [1]. The regiochemistry of acetylation is equally critical: 3-O-acetylation selectively blocks the phenolic hydroxyl while preserving the 14-hydroxyl group for subsequent succinoylation and polymer coupling—a synthetic sequence inaccessible to naltrexone-14-acetate [2]. These quantitative performance gaps and regiochemical constraints mean that substituting naltrexone 3-acetate with the parent drug or an alternative ester directly compromises transdermal flux, polymeric prodrug conjugation yield, or both.

Naltrexone 3-Acetate (CAS 111129-14-7): Quantitative Comparator Evidence for Differentiated Scientific Selection


ACE-NTX Achieves 6.0-Fold Higher Steady-State Plasma NTX Concentration Versus NTX Base, and 1.6- to 3.0-Fold Over Other 3-O-Alkyl Ester Prodrugs, in an In Vivo Transdermal Guinea Pig Model

In a direct head-to-head in vivo comparison, hairless guinea pigs receiving transdermal therapeutic systems (TTS) formulated with naltrexone-3-O-acetate (ACE-NTX) achieved a mean steady-state plasma naltrexone concentration of 25.2 ng/mL, versus only 4.2 ng/mL for unmodified NTX base—a 6.0-fold difference [1]. ACE-NTX also outperformed the next two homologous 3-O-alkyl ester prodrugs: NTX-3-O-propionate (PROP-NTX) at 16.0 ng/mL and NTX-3-O-hexanoate (HEX-NTX) at 8.3 ng/mL, representing 1.6-fold and 3.0-fold advantages, respectively [1]. All steady-state plasma concentrations were sustained for the full 48-hour monitoring period [1].

Transdermal drug delivery Prodrug pharmacokinetics Opioid antagonist formulation

Naltrexone 3-Acetate (C2 Straight-Chain Ester) Enhances In Vitro NTX Flux Across Human Skin by 2- to 7-Fold Over NTX Base

In vitro human skin permeation studies using flow-through diffusion cells demonstrated that straight-chain naltrexone-3-alkyl ester prodrugs—including the 3-acetate (C2)—delivered a mean NTX flux 2- to 7-fold higher than that of NTX base from saturated solutions [1]. The prodrugs underwent near-complete hydrolytic bioconversion during stratum corneum transit, appearing predominantly as parent NTX in the receiver compartment, with intact skin NTX regeneration ranging from 28% to 91% across the series [1]. Higher NTX regeneration percentages correlated with increased drug delivery rates [1].

Human skin permeation Prodrug bioconversion Transdermal flux enhancement

Regioselective 3-O-Acetylation Enables Sequential 14-Position Derivatization: A Synthetic Pathway Inaccessible to Naltrexone-14-Acetate

Selective acetylation of naltrexone with acetic anhydride yields exclusively naltrexone-3-acetate (II), leaving the 14-hydroxyl group unmodified and available for subsequent succinoylation to generate naltrexone-3-acetate-14-hemisuccinate (III) [1]. This sequential 3-protection/14-activation strategy is the established route for covalent coupling of naltrexone to biodegradable poly(α-amino acid) backbones via hydrolytically labile carbonate or ester linkages [1]. Conjugates of naltrexone-3-acetate (N3A) bound to poly(HPG50/Leu50) via carbonate bonds at the 14-position sustained nearly constant naltrexone plasma levels for one month following subcutaneous injection in rats [2]. The regioisomeric naltrexone-14-acetate cannot enter this synthetic sequence because the 14-position is already blocked, and the 3-phenolic OH is less amenable to carbonate coupling [1].

Polymeric prodrug synthesis Regioselective acetylation Sustained-release drug delivery

3-O-Acetylnaltrexone Serves as a Compendial-Grade Impurity Reference Standard for Naltrexone ANDA Analytical Method Validation and Commercial Quality Control

3-O-Acetylnaltrexone (CAS 111129-14-7) is listed and supplied as a characterized pharmaceutical impurity and reference standard for naltrexone drug substance and drug product analysis [1][2]. It is categorized under impurities, metabolites, pharmaceutical standards, intermediates, and fine chemicals by multiple suppliers serving the generic pharmaceutical industry [1]. The compound is suitable for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for naltrexone formulations, with optional traceability against USP or EP pharmacopeial standards [2]. This regulatory utility is distinct from the compound's prodrug applications and is not fulfilled by other naltrexone esters such as the 3-propionate or 3-hexanoate, which are not routinely listed as naltrexone-related impurity reference standards.

Pharmaceutical impurity profiling ANDA method validation Quality control reference standards

Naltrexone 3-Acetate (CAS 111129-14-7): Evidence-Backed Research and Industrial Application Scenarios


Transdermal Naltrexone Delivery System Development — In Vivo and In Vitro Candidate Selection

Naltrexone 3-acetate is the highest-performing 3-O-alkyl ester prodrug for transdermal naltrexone delivery, as established by both in vivo guinea pig data (6.0-fold plasma concentration advantage over NTX base, 1.6-fold over PROP-NTX) [1] and in vitro human skin flux data (2- to 7-fold enhancement over NTX base) [2]. Formulation scientists developing matrix-type acrylic adhesive transdermal patches, transdermal therapeutic systems (TTS), or microneedle-assisted patches should prioritize naltrexone-3-acetate as the lead prodrug candidate in preformulation screens, using these quantitative benchmarks to justify candidate selection in regulatory documentation.

Biodegradable Polymeric Naltrexone Depot Synthesis via the 3-Acetate/14-Hemisuccinate Route

The established Negishi-Bennett synthetic protocol for covalent naltrexone-polymer conjugation depends on regioselective 3-O-acetylation to protect the phenolic hydroxyl, followed by 14-O-succinoylation to generate the polymer-reactive naltrexone-3-acetate-14-hemisuccinate intermediate [1]. Polymeric prodrugs synthesized via this route have demonstrated nearly constant naltrexone plasma levels for one month after subcutaneous injection in rats [2]. Academic and industrial laboratories developing long-acting injectable or implantable naltrexone depot formulations should procure naltrexone-3-acetate as the requisite synthetic intermediate, recognizing that naltrexone-14-acetate is incompatible with this specific conjugation sequence.

Pharmaceutical ANDA Analytical Method Development and Naltrexone Impurity Profiling

3-O-Acetylnaltrexone is a characterized impurity reference standard supplied for analytical method development, method validation (AMV), and quality control (QC) testing in support of Abbreviated New Drug Applications (ANDA) for generic naltrexone drug products [1]. QC laboratories and contract research organizations conducting naltrexone impurity profiling should use this compound as a system suitability standard or impurity marker in HPLC and LC-MS/MS methods, with optional pharmacopeial traceability (USP/EP) available from qualified suppliers [2].

In Vitro Human Skin Permeation Screening of Opioid Antagonist Prodrug Series

The 2- to 7-fold flux enhancement of naltrexone-3-acetate over NTX base in human skin diffusion cells [1] positions this compound as a positive control or benchmark in comparative skin permeation studies of novel opioid antagonist prodrugs. Researchers evaluating next-generation transdermal candidates—including branched-chain esters, carbonates, carbamates, or duplex prodrugs—can use naltrexone-3-acetate as the reference prodrug to contextualize the performance of new chemical entities within the established structure-permeability relationship framework.

Quote Request

Request a Quote for Naltrexone 3-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.